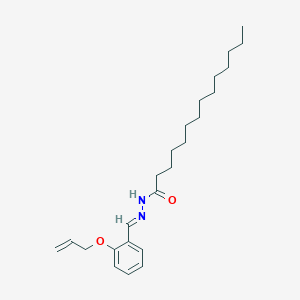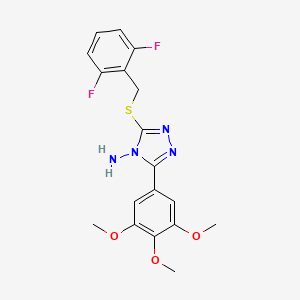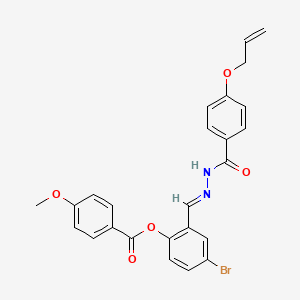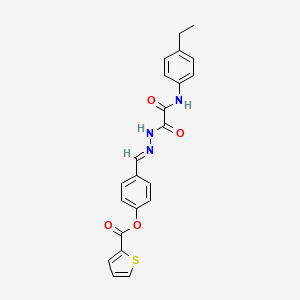
N'-(2-(Allyloxy)benzylidene)tetradecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L486582-1EA, also known by its IUPAC name N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tetradecanamide, is a chemical compound with the molecular formula C24H38N2O2 and a molecular weight of 386.57 g/mol. This compound is characterized by its unique structure, which includes a tetradecanamide backbone and an allyloxybenzylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L486582-1EA typically involves the reaction of tetradecanamide with an allyloxybenzylidene precursor under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of SALOR-INT L486582-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
SALOR-INT L486582-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
SALOR-INT L486582-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of SALOR-INT L486582-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-allyloxybenzylidene)tetradecanamide
- N-(2-methoxybenzylidene)tetradecanamide
- N-(2-ethoxybenzylidene)tetradecanamide
Uniqueness
SALOR-INT L486582-1EA stands out due to its unique allyloxybenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C24H38N2O2 |
|---|---|
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C24H38N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-24(27)26-25-21-22-17-15-16-18-23(22)28-20-4-2/h4,15-18,21H,2-3,5-14,19-20H2,1H3,(H,26,27)/b25-21+ |
Clave InChI |
OLYBPVMRHQTOFD-NJNXFGOHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC=C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12023259.png)

![4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12023279.png)
![4-[({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12023280.png)

![4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12023288.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12023298.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12023304.png)





